Potassium phthalimide-15N
Overview
Description
Potassium phthalimide-15N (KPN) is a synthetic compound derived from phthalic acid and potassium hydroxide. It is an important reagent used in many scientific research applications, including synthesis and biochemistry. KPN is a versatile compound that can be used in a variety of lab experiments and has been used for decades in the field of organic chemistry.
Scientific research applications
Carbon Dioxide Capture and Conversion
Potassium phthalimide (KPI) exhibits excellent properties for carbon dioxide capture due to its weak basicity. It rapidly absorbs carbon dioxide, almost in an equimolar manner, primarily through the potassium carbamate formation pathway. This process has been validated using NMR spectroscopy, in situ FTIR study, and computational calculations. Interestingly, the absorbed carbon dioxide can be converted in situ into value-added chemicals and fuel-related products, making this process advantageous for carbon capture and utilization without necessitating a desorption phase (Zhang et al., 2014).
Catalyst in Organic Synthesis
Potassium phthalimide has been identified as a highly effective and accessible organocatalyst in various organic synthesis processes. For instance, it has been used in the cyanosilylation of carbonyl compounds under extremely mild conditions, resulting in high to quantitative yields of the corresponding cyanohydrin trimethylsilyl ethers. The process benefits from the solvent-free conditions and the low catalyst loading (Dekamin & Karimi, 2009). Additionally, potassium phthalimide has facilitated the synthesis of a variety of compounds, including Hantzsch 1,4-dihydropyridines, polyhydroquinolines, and 3,4-dihydropyrimidin-2(1H)-ones/thiones, through a simple, green, and solvent-free approach (Kiyani & Ghiasi, 2015).
Synthesis of Nitrogen-15 Labeled Compounds
Potassium phthalimide-15N has been instrumental in the synthesis of nitrogen-15 labeled compounds, such as 1-[15N]amino-2-propanol hydrochloride. This compound was synthesized through Gabriel condensation of potassium [15N]phthalimide with chloroacetone, followed by reduction and hydrolysis, achieving a 33% total yield from the 15N-source (Iida, Ohtaka, & Kajiwara, 2007).
Development of Functionalized Polymers
Potassium phthalimide has been utilized in the synthesis of well-defined phthalimide monofunctional hyperbranched polyglycerols (HbPG) through a highly efficient initiating system for the anionic ring-opening multibranching polymerization of glycidol. This innovative approach allowed the formation of HbPGs with precise molar masses and narrow molar mass distributions. The functionalization of these polymers has opened avenues for creating novel materials with varied applications (Kasza et al., 2017).
properties
IUPAC Name |
potassium;isoindol-2-ide-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1/i9+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRHIOVKTDQVFC-DLBIPZKSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)[N-]C2=O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)[15N-]C2=O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456153 | |
Record name | Potassium phthalimide-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium phthalimide-15N | |
CAS RN |
53510-88-6 | |
Record name | Potassium phthalimide-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.